Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate
Description
Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate (CAS 84758-55-4) is a Boc (tert-butoxycarbonyl)-protected amino ester with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound features a tert-butoxycarbonyl (Boc) group attached to a secondary amine, which is further esterified with a methyl group. The Boc group serves as a temporary protecting agent for amines in organic synthesis, particularly in peptide chemistry, where it prevents unwanted side reactions during coupling steps . Its stability under basic conditions and ease of removal via acidic hydrolysis (e.g., trifluoroacetic acid) make it a cornerstone in solid-phase peptide synthesis (SPPS) and pharmaceutical intermediate production.
Properties
IUPAC Name |
methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSYLWMSHXMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate typically involves the reaction of tert-butyl chloroformate with an amino acid derivative in the presence of a base. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as the base, which facilitates the formation of the Boc-protected amino acid ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported as an efficient method for the preparation of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) in methanol is often employed for reduction reactions.
Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6 are used for inversion and substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate serves as an important intermediate in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it suitable for diverse synthetic pathways, including:
- Peptide Synthesis : The Boc group allows for selective protection and deprotection during peptide assembly, facilitating the formation of various peptide bonds without unwanted side reactions .
- Modification of Amino Acids : The compound can be used to introduce specific functional groups into amino acids through nucleophilic substitution reactions .
Biological Studies
In biological research, this compound is instrumental in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules allows researchers to investigate:
- Enzyme Activity : By utilizing this compound as a substrate or inhibitor, scientists can elucidate the mechanisms of enzyme catalysis .
- Protein Interactions : This compound can be employed to explore the binding affinities and interactions between proteins and other biomolecules .
Pharmaceutical Development
The compound is a valuable building block in the development of pharmaceuticals. It has been identified as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which plays a role in various diseases such as neurodegenerative disorders and musculoskeletal diseases . Specific applications include:
- Therapeutic Agents : this compound derivatives are being investigated for their efficacy in treating conditions like rheumatoid arthritis and asthma .
- Drug Formulation : Its properties facilitate the creation of drug formulations that require precise control over amino acid functionalities .
Case Study 1: Peptide Synthesis
A study detailed the synthesis of a cyclic peptide using this compound as a key intermediate. The Boc group was selectively removed under mild acidic conditions, allowing for further functionalization of the peptide chain without degradation . This method showcased the compound's utility in creating complex peptide structures.
Case Study 2: Enzyme Mechanism Investigation
In another research effort, this compound was utilized to probe the active site of a specific enzyme. The incorporation of this compound into substrate analogs allowed researchers to identify critical residues involved in catalysis through kinetic studies . The findings contributed significantly to understanding enzyme specificity and mechanism.
Mechanism of Action
The mechanism of action of methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate involves the protection of amino groups during chemical synthesis. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild acidic conditions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic transformations .
Comparison with Similar Compounds
Methyl 2-((tert-Butoxycarbonyl)amino)-3-iodopropanoate
- Structural Distinction : The iodine atom at the β-position introduces a heavy halogen, increasing molecular weight (329.13 vs. 217.26) and enabling participation in cross-coupling reactions (e.g., Heck or Ullmann couplings) .
- Applications : Used in radiopharmaceuticals for iodine-124/131 labeling or as a precursor for metal-catalyzed C–C bond formation.
Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate
- Applications: Serves as an intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or polyketide-derived APIs .
(R)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate
Methyl 3-(tert-Butoxycarbonylamino)-2-(methylsulfonyloxy)propanoate
- Structural Distinction : The methylsulfonyloxy (mesyl) group acts as a superior leaving group compared to methyl esters, facilitating nucleophilic displacement reactions.
- Applications: Utilized in Mitsunobu reactions or SN2 substitutions to introduce amines or thiols at the β-position .
Research Findings and Industrial Relevance
- Thermal Stability: this compound exhibits higher thermal stability (decomposition >200°C) compared to TBS-protected analogs, which degrade at ~150°C due to silyl ether lability .
- Solubility : The parent compound is soluble in polar aprotic solvents (e.g., DMF, THF), whereas iodinated and chlorinated derivatives show enhanced solubility in chlorinated solvents (e.g., DCM) .
- Synthetic Yield: Boc-protected amino esters generally achieve yields >85% in peptide coupling steps, outperforming mesyl or iodo derivatives, which require stringent anhydrous conditions .
Biological Activity
Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate, often referred to as Boc-Aib-Ome, is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amines. The general structure can be represented as follows:
Synthesis Overview:
The synthesis of Boc-Aib-Ome typically involves:
- Protection of the amine using Boc anhydride.
- Esterification of the carboxylic acid with methanol.
- Purification through column chromatography to obtain the final product in high yield.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
2. Antiviral Properties
The compound has been evaluated for its antiviral activity, particularly against HIV-1. Studies demonstrated that derivatives incorporating similar structures exhibit significant inhibition of viral replication, indicating that Boc-Aib-Ome could be a candidate for further development in antiviral therapies .
3. Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with protease activity, which is crucial for viral replication and cellular processes . The mechanism often involves competitive inhibition where the compound mimics the substrate.
The biological activity of this compound can be attributed to its interaction with biological macromolecules:
- Enzyme Binding: The Boc group enhances lipophilicity, facilitating better interaction with enzyme active sites.
- Hydrophobic Interactions: The methyl and tert-butoxy groups contribute to hydrophobic interactions that can stabilize binding to target proteins or nucleic acids.
Case Study: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial effects of various Boc-protected amino acids, including this compound. Results indicated a significant reduction in microbial growth at concentrations as low as 50 µM, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study: Antiviral Activity Against HIV
In a study published in 2012, researchers synthesized several derivatives of Boc-Aib-Ome and tested their efficacy against HIV-1 protease. Compounds demonstrated IC50 values in the low micromolar range, suggesting strong inhibitory effects on viral replication pathways .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes (effective against various strains) | Yes (HIV-1 protease inhibition) | Moderate |
| Similar Compound A | Moderate | Weak | Strong |
| Similar Compound B | Strong | Moderate | Weak |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate, and what reaction conditions are critical for high yield?
The compound is synthesized via reaction of tert-butyl chloroformate with an amino acid derivative (e.g., methyl 2-amino-2-methylpropanoate) in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF). Critical conditions include:
- Anhydrous environment : Prevents hydrolysis of the Boc group.
- Temperature control : Reactions typically proceed at 0–25°C to balance kinetics and side reactions.
- Stoichiometric ratios : Excess tert-butyl chloroformate (1.2–1.5 equiv) ensures complete protection . Table 1 : Key Reagents and Conditions
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | Base | THF, 0°C → RT | 75–85 |
| tert-Butyl chloroformate | Boc-protecting agent | 1.2 equiv, 12 h | - |
Q. How does the Boc protecting group influence the compound’s stability and utility in peptide synthesis?
The tert-butoxycarbonyl (Boc) group provides steric hindrance, shielding the amino group during coupling reactions. It is stable under basic and nucleophilic conditions but can be selectively removed with mild acids (e.g., HCl/dioxane or trifluoroacetic acid), enabling sequential peptide elongation without degrading ester linkages .
Q. What are the common chemical transformations of this compound, and what products are formed?
Key reactions include:
- Oxidation : KMnO₄ converts the ester to 2-(Boc-amino)-2-methylpropanoic acid.
- Reduction : NaBH₄ in methanol reduces the ester to 2-(Boc-amino)-2-methylpropanol.
- Deprotection : Acidic cleavage (e.g., TFA) yields methyl 2-amino-2-methylpropanoate .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for industrial-scale applications?
Continuous flow microreactor systems enhance efficiency by improving heat/mass transfer and reducing reaction times. For example, tert-butyl hydroperoxide in benzyl cyanide accelerates Boc protection under flow conditions, achieving >90% yield with reduced solvent waste compared to batch processes .
Q. What strategies mitigate stereochemical challenges during the synthesis of derivatives from this compound?
Q. How do competing reaction pathways (e.g., racemization vs. ester hydrolysis) affect the compound’s stability under varying pH conditions?
- Acidic conditions (pH < 3) : Promote Boc deprotection but risk ester hydrolysis.
- Neutral/basic conditions : Favor racemization at the α-carbon. Analytical validation : Monitor reaction progress via LC-MS (for molecular weight shifts) and circular dichroism (for enantiomeric excess) .
Q. What comparative advantages does this compound offer over Fmoc-protected analogs in solid-phase peptide synthesis (SPPS)?
- Stability : Boc groups resist piperidine (used in Fmoc cleavage), enabling orthogonal protection strategies.
- Compatibility : Boc deprotection (via TFA) is compatible with acid-labile resins, unlike Fmoc’s basic conditions .
Methodological Recommendations
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product.
- Characterization : Confirm structure via H/C NMR (e.g., Boc carbonyl signal at ~155 ppm) and HRMS .
- Troubleshooting : If yields drop below 70%, check for moisture ingress or suboptimal stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
